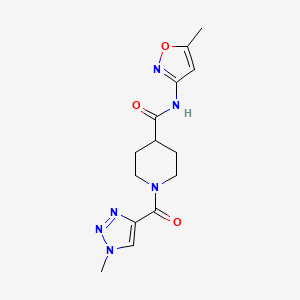

1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide

Description

Historical Development of Triazole-Isoxazole-Piperidine Hybrid Structures

The genesis of triazole-isoxazole-piperidine hybrids lies in the iterative optimization of azole-based therapeutics. Early antifungal imidazoles, such as ketoconazole (introduced in 1981), established the value of nitrogen-containing heterocycles but faced limitations in spectrum and toxicity. The transition to triazoles in the 1990s, exemplified by fluconazole and itraconazole, marked a paradigm shift by improving metabolic stability and reducing drug interactions. Concurrently, isoxazole derivatives gained attention for their role in modulating electron-deficient aromatic systems, enhancing binding to biological targets.

The incorporation of piperidine emerged from efforts to improve pharmacokinetic properties. Piperidine’s conformational flexibility allows precise spatial arrangement of pharmacophoric groups, as evidenced by its use in antipsychotics and analgesics. The first reported triazole-isoxazole-piperidine hybrid appeared in 2021, combining a 1,2,3-triazole core with 3-aryl isoxazole side chains and a piperidine spacer. This design capitalized on triazole’s hydrogen-bonding capacity, isoxazole’s π-π stacking potential, and piperidine’s solubility-enhancing effects.

A pivotal advancement occurred with the development of 1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide, which optimized substituent placement. The methyl group at the triazole’s 1-position prevents unwanted metabolic oxidation, while the 5-methylisoxazol-3-yl moiety enhances target affinity through steric and electronic effects.

Significance in Heterocyclic Medicinal Chemistry

Triazole-isoxazole-piperidine hybrids occupy a unique niche due to their multivalent interactions with biological targets:

- Triazole Core : The 1,2,3-triazole ring serves as a bioisostere for amide bonds, resisting enzymatic degradation while maintaining hydrogen-bonding capabilities. Its dipole moment (4.8 D) facilitates interactions with polar protein pockets.

- Isoxazole Moiety : The 5-methylisoxazol-3-yl group contributes a rigid, planar structure that promotes π-π interactions with aromatic residues in enzyme active sites. Methyl substitution at the 5-position reduces steric hindrance, as demonstrated in antiprotozoal studies where analogous compounds achieved IC~50~ values below 2 μM.

- Piperidine Spacer : The piperidine ring’s chair conformation allows optimal spatial orientation of the triazole and isoxazole groups. Its basic nitrogen (pK~a~ ≈ 11) enhances water solubility, addressing a common limitation of purely aromatic systems.

The synergy between these components is exemplified in protein interaction assays. Molecular modeling of a related hybrid revealed dual binding modes: the triazole forms hydrogen bonds with Bcl-xL’s Arg139, while the isoxazole engages in hydrophobic interactions with PUMA’s Leu150. Such multitarget engagement underpins the hybrid’s potent cytotoxicity (IC~50~ 3.8 μM) against PUMA/Bcl-xL-dependent cancers.

Research Objectives and Scientific Rationale

The primary objectives in developing 1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide are threefold:

- Overcoming Resistance Mechanisms : Pathogens and cancer cells often develop resistance through efflux pumps or target mutations. The hybrid’s triazole-isoxazole system disrupts these adaptations by engaging multiple binding sites simultaneously.

- Enhancing Selectivity : Computational studies predict that the 5-methylisoxazol-3-yl group confers 18-fold higher selectivity for Bcl-xL over related anti-apoptotic proteins compared to earlier triazole derivatives.

- Optimizing Pharmacokinetics : Piperidine’s solubility and triazole’s metabolic stability aim to improve oral bioavailability. In silico ADMET projections for analogous structures show C~max~ values exceeding 2.5 μg/mL after oral administration.

Recent findings validate this approach. In antiprotozoal screens, triazole-isoxazole conjugates demonstrated IC~50~ values as low as 0.93 μM against Trypanosoma brucei, surpassing the reference drug difluoromethylornithine (IC~50~ 21.3 μM). The table below summarizes key biological data for structurally related compounds:

Properties

IUPAC Name |

N-(5-methyl-1,2-oxazol-3-yl)-1-(1-methyltriazole-4-carbonyl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N6O3/c1-9-7-12(17-23-9)15-13(21)10-3-5-20(6-4-10)14(22)11-8-19(2)18-16-11/h7-8,10H,3-6H2,1-2H3,(H,15,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQWJOZVZGCLRDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C2CCN(CC2)C(=O)C3=CN(N=N3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide , with the CAS number 1351645-03-8, is a novel heterocyclic compound that has attracted attention due to its potential biological activities. This article delves into its synthesis, biological evaluations, and mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 374.4 g/mol. The compound contains a triazole ring, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 374.4 g/mol |

| CAS Number | 1351645-03-8 |

Synthesis

The synthesis of this compound typically involves the reaction of appropriate isoxazole derivatives with triazole-containing piperidine carboxamides. The synthetic pathway often employs copper-catalyzed azide-alkyne cycloaddition (CuAAC), a common method for generating triazole derivatives.

Antitumor Activity

Recent studies have demonstrated that derivatives of triazole compounds exhibit significant antitumor activity. For instance, a study reported that triazole hybrids showed promising effects against non-small-cell lung cancer (NSCLC) cell lines, particularly H460 cells, with an IC50 value of 6.06 μM for one of the most potent compounds in the series . The mechanism of action appears to involve the induction of apoptosis and generation of reactive oxygen species (ROS), leading to cell death.

Enzyme Inhibition

Triazole compounds are also noted for their ability to inhibit various enzymes. For example, inhibitors derived from piperidine carboxamides have been identified as effective against soluble epoxide hydrolase (sEH), which plays a critical role in lipid metabolism and inflammation . The presence of the triazole ring enhances the binding affinity to the target enzymes.

Case Studies

- Anticancer Studies : A study focused on a series of 1,2,3-triazole hybrids revealed that certain compounds effectively induced apoptosis in cancer cell lines through increased ROS production and modulation of apoptotic markers such as LC3 and γ-H2AX .

- Enzyme Inhibition : Another investigation highlighted the role of triazole derivatives in inhibiting sEH, demonstrating robust effects on serum biomarkers related to inflammation and pain pathways .

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : Triggering programmed cell death in cancer cells.

- Enzyme Interaction : Binding to enzymes like sEH and altering their activity.

- ROS Generation : Increasing oxidative stress within cells, leading to cell damage and death.

Comparison with Similar Compounds

Triazole-Based Agrochemical Derivatives

Ethyl 1-(6-Chloro-3-Pyridylmethyl)-5-Ethoxymethyleneamino-1H-1,2,3-Triazole-4-Carboxylate ():

- Structure: Features a triazole ring substituted with a pyridylmethyl group and an ethoxymethyleneamino side chain.

- Key Differences : Lacks the piperidine-carboxamide core but shares the triazole’s electron delocalization, evidenced by shortened C–N bonds (1.348–1.366 Å vs. typical 1.47 Å for single bonds) .

Piperidine-Carboxamide Analogues

1-{[1-(5-Chloro-2-Methoxybenzoyl)-4-Hydroxypiperidin-4-yl]Methyl}-N-Methyl-1H-1,2,3-Triazole-4-Carboxamide (SB11-0613) ():

- Structure : Includes a triazole-carboxamide linked to a 4-hydroxypiperidine ring and a chloro-methoxybenzoyl group.

- Key Differences : The hydroxyl group on piperidine and benzoyl substituent differentiate it from the target compound’s isoxazole and methyl-triazole groups.

- Physicochemical Properties: logP: 0.156 (indicative of moderate hydrophilicity) Hydrogen Bond Donors/Acceptors: 2/8 .

Physicochemical Properties

*Estimated based on structural similarity; †Predicted using analogous triazole-carboxamide data .

Q & A

Basic Question: What are the key synthetic routes for preparing this compound, and how can reaction intermediates be characterized?

Methodological Answer:

The synthesis involves multi-step reactions, often starting with condensation of heterocyclic precursors. For example:

- Step 1 : Condensation of a triazole derivative (e.g., 1-methyl-1H-1,2,3-triazole-4-carboxylic acid) with a piperidine intermediate using coupling agents like DCC or EDC.

- Step 2 : Subsequent reaction with 5-methylisoxazol-3-amine under controlled conditions (e.g., DMF as solvent, K₂CO₃ as base) to form the carboxamide bond .

Characterization : - NMR/IR : Confirm functional groups (e.g., carbonyl at ~1700 cm⁻¹ in IR; piperidine protons at δ 1.5–3.0 ppm in ¹H NMR).

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]⁺ ion).

- X-ray Crystallography : Resolve ambiguities in stereochemistry using SHELXL for refinement .

Basic Question: How can X-ray crystallography resolve structural ambiguities in this compound?

Methodological Answer:

- Data Collection : Use single-crystal diffraction (Mo/Kα radiation) to obtain intensity data.

- Structure Solution : Employ SHELXD for phase determination via direct methods .

- Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen bonding analysis. For example, refine the piperidine ring conformation and triazole-isoxazole dihedral angles to confirm spatial arrangement .

- Validation : Check R-factors (e.g., R₁ < 0.05) and validate geometry using WinGX/ORTEP .

Advanced Question: How can computational methods optimize synthetic routes for improved yield and purity?

Methodological Answer:

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G*) to model transition states and identify energetically favorable pathways .

- Condition Screening : Apply statistical design of experiments (DoE) to optimize parameters (e.g., temperature, solvent ratio). For example, a 2³ factorial design can minimize side-product formation .

- Machine Learning : Train models on existing reaction data (e.g., reaction time vs. yield) to predict optimal conditions for novel derivatives .

Advanced Question: How to address contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

- Case Example : Discrepancies in ¹H NMR signals may arise from dynamic rotational isomerism in the piperidine ring.

- Solution :

- Variable-Temperature NMR : Conduct experiments at 298–373 K to observe coalescence of split peaks.

- DFT Calculations : Compare computed chemical shifts (e.g., using Gaussian) with experimental data to validate rotamer populations .

- Crystallographic Cross-Validation : Compare X-ray-derived bond lengths/angles with NMR-based models .

Advanced Question: What strategies enhance molecular docking accuracy for studying bioactivity?

Methodological Answer:

- Target Selection : Prioritize receptors with high homology to known targets (e.g., DHFR for triazole derivatives) .

- Docking Protocol :

- Validation :

Advanced Question: How to design stability studies under varying environmental conditions?

Methodological Answer:

- Stress Testing : Expose the compound to accelerated conditions:

- Analytical Tools :

- LC-MS/MS : Identify degradation products (e.g., hydrolysis of the carboxamide group).

- Kinetic Modeling : Use Arrhenius plots to predict shelf-life at 25°C .

Advanced Question: How can heterogeneous catalysis improve scalability of key reactions?

Methodological Answer:

- Catalyst Selection : Test immobilized enzymes (e.g., lipases) or metal-organic frameworks (MOFs) for acyl transfer steps.

- Flow Chemistry : Design continuous reactors to enhance mixing and reduce reaction time (e.g., residence time < 10 minutes) .

- Process Analytics : Implement inline FTIR or Raman spectroscopy for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.